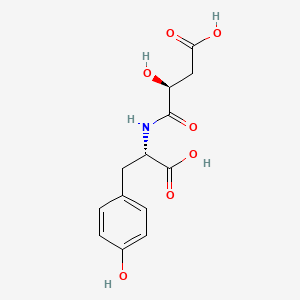

Malyl tyrosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

688013-96-9 |

|---|---|

Molecular Formula |

C13H15NO7 |

Molecular Weight |

297.26 |

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |

InChI Key |

HJTAPPMVLVVDGZ-UWVGGRQHSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Malyl tyrosine; |

Origin of Product |

United States |

Contextualization Within Tyrosine Chemistry and Biochemistry

Malyl tyrosine is a derivative of the amino acid L-tyrosine, classified chemically as an N-acyl-L-tyrosine. Its structure arises from the formation of an amide bond between the amino group of L-tyrosine and a carboxyl group of L-malic acid. nih.gov L-tyrosine, a non-essential amino acid in humans, is a fundamental component of proteins and a precursor to a wide range of biologically vital molecules. wikipedia.org

The biochemical importance of tyrosine is extensive. It serves as the starting material for the synthesis of key neurotransmitters and hormones, including:

Catecholamines: Dopamine, norepinephrine, and epinephrine. merckmillipore.com

Thyroid Hormones: Thyroxine and triiodothyronine.

Melanin: The primary pigment in skin and hair. wikipedia.org

The chemical modification of amino acids, such as the acylation of tyrosine to form this compound, is a significant area of study. This alteration modifies the parent molecule's physicochemical properties, such as its polarity and size, which can in turn influence its biological interactions and metabolic pathways. ontosight.ai The addition of the malyl group introduces additional carboxyl and hydroxyl functional groups, creating a new entity with distinct potential for biological recognition and activity. ontosight.ai

Significance of Amino Acid Derivatives in Biological Systems Research

Chemical Synthesis Pathways for this compound

The direct chemical synthesis of this compound presents a classic challenge in peptide and amino acid derivative chemistry: the selective acylation of the α-amino group of tyrosine with malic acid, a dicarboxylic acid, while managing the reactivity of the multiple functional groups involved. This includes the α-amino group, the α-carboxylic acid, the phenolic hydroxyl group of tyrosine, and the two carboxylic acid groups and one hydroxyl group of malic acid. To achieve a successful synthesis, a carefully planned strategy involving protecting groups is necessary. brieflands.comnuph.edu.uaresearchgate.netscielo.org.mx

A plausible synthetic route would involve the N-acylation of a protected tyrosine derivative with an activated form of malic acid. General methods for the N-acylation of amino acids often utilize activating agents for the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HO-Su), or by converting the carboxylic acid to a more reactive form like an acid chloride or an activated ester. nih.gov

Stereoselective Synthesis Approaches for this compound

Maintaining the stereochemistry of both L-tyrosine and the desired stereoisomer of malic acid (L- or D-malic acid) is a crucial aspect of the synthesis. The use of optically pure starting materials (e.g., L-tyrosine and L-malic acid) is the most straightforward approach to ensure the stereochemical integrity of the final product. google.comnih.gov During the coupling and deprotection steps, reaction conditions must be chosen carefully to avoid racemization. For instance, the activation of the carboxylic acid for the coupling reaction should be performed using reagents and conditions known to minimize racemization. nih.gov

Phase-transfer catalysis represents an advanced method for the stereoselective synthesis of α-amino acid derivatives, although its specific application to this compound has not been reported. researchgate.netnih.gov These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

Enzymatic Synthesis Approaches for this compound

The enzymatic synthesis of this compound is a well-established and highly stereospecific method. google.com This approach typically involves the direct condensation of L-malic acid (or its salt) with an L-tyrosine derivative, such as L-tyrosine ethyl ester or L-tyrosine methyl ester. google.comgoogle.comgoogle.com

A key enzyme used in this process is a peptidase or a similar enzyme with amidase activity, often sourced from microorganisms. For example, a multimeric enzyme with a molar mass greater than 100,000 daltons, extracted from Micrococcus caseolyticus, has been shown to effectively catalyze this reaction. google.comgoogle.com Another reported enzyme is a peptidase from a non-pathogenic Staphylococcus sp. strain.

The enzymatic reaction is typically carried out in an aqueous medium. google.com The enzyme exhibits high stereospecificity, exclusively recognizing the L-isomers of both malic acid and the tyrosine derivative. google.com This eliminates the need for complex protection and deprotection steps that are characteristic of chemical synthesis and ensures the formation of the desired L-malyl-L-tyrosine stereoisomer. The reaction conditions, such as pH, temperature, and substrate concentrations, are optimized to achieve high yields. For instance, a yield of 75% for L-malyl-L-tyrosine ethyl ester has been reported based on the initial concentration of L-malic acid. google.com

The product, often an ester of this compound, can then be de-esterified to yield the final this compound, which can be isolated as a salt, such as the disodium (B8443419) salt, to enhance its water solubility. google.comontosight.ai

Exploration of Novel this compound Analogues and Derivatives

The development of novel analogues and derivatives of this compound can be envisioned through various synthetic strategies, aiming to explore structure-activity relationships for potential applications in fields like pharmacology and materials science. ontosight.ainih.gov

Structure-Activity Relationship Studies in Derivative Design

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound, in this case, this compound, and evaluating the effect of these modifications on its biological activity or physical properties. For N-acyl tyrosine derivatives, SAR studies have shown that the nature of the N-acyl group can significantly influence their biological effects. academie-sciences.fr

In the context of this compound, modifications could be made to several parts of the molecule:

The Malyl Moiety: The hydroxyl group of the malyl portion could be alkylated, acylated, or replaced with other functional groups. The stereochemistry of the malyl group could also be varied (using D-malic acid instead of L-malic acid).

The Tyrosine Moiety: The phenolic hydroxyl group could be modified, or the aromatic ring could be substituted with various groups.

The Carboxyl and Amino Groups: The free carboxyl groups could be converted to esters or amides, and the secondary amine of the amide bond could potentially be alkylated.

The design of these analogues would be guided by the intended application. For example, if designing an inhibitor for a specific enzyme, molecular modeling could be used to predict which modifications would enhance binding to the enzyme's active site. nih.gov

Synthetic Routes to Modified this compound Scaffolds

The synthesis of modified this compound scaffolds would leverage the synthetic principles outlined for this compound itself, incorporating modified building blocks. For instance, to create an analogue with a modified malyl group, a derivative of malic acid would be used in either the enzymatic or a potential chemical synthesis.

Furthermore, this compound could serve as a building block for larger, more complex molecules. For example, it could be incorporated into peptides or used as a scaffold to attach other molecules. lsu.edunih.gov The synthesis of such structures would likely involve solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling techniques. mdpi.com In such a scenario, the functional groups of this compound that are not involved in the coupling reaction would need to be appropriately protected.

The development of tyrosine-based polymeric materials, such as polycarbonates and polyarylates, offers another avenue for creating scaffolds derived from tyrosine. nih.gov While not specifically reported for this compound, one could envision incorporating this compound into such polymers to impart specific properties, such as improved hydrophilicity or biocompatibility. The synthesis of such polymers often involves the polymerization of diphenolic monomers derived from tyrosine dipeptides.

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbons of the carboxylic acid and amide groups would have characteristic shifts in the range of 170-180 ppm. The aromatic carbons would resonate between 115 and 160 ppm. The alpha and beta carbons would appear at intermediate chemical shifts. bmrb.ioresearchgate.netchemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is generated based on typical chemical shift values for tyrosine and malic acid derivatives and should be considered as a prediction.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tyrosine Aromatic (ortho to OH) | ~6.8 | ~116 |

| Tyrosine Aromatic (meta to OH) | ~7.1 | ~130 |

| Tyrosine α-CH | ~4.5 | ~55 |

| Tyrosine β-CH₂ | ~3.0 | ~37 |

| Malyl α-CH(OH) | ~4.3 | ~68 |

| Malyl β-CH₂ | ~2.7 | ~40 |

| Tyrosine COOH | - | ~175 |

| Malyl COOH (amide) | - | ~172 |

| Malyl COOH (free) | - | ~176 |

| Amide NH | ~8.2 | - |

| Phenolic OH | ~9.5 | - |

| Carboxyl OH | ~12.0 | - |

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, with a monoisotopic mass of approximately 297.08485182 Da, high-resolution mass spectrometry would confirm its elemental formula of C13H15NO7. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions for mass analysis. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would be characteristic of the molecule's structure. The primary fragmentation of tyrosine-containing peptides often involves the cleavage of the Cα-Cβ bond of the amino acid residue. vu.lt For this compound, expected fragmentation pathways would include:

Loss of water (H₂O) from the carboxylic acid or hydroxyl groups.

Loss of carbon dioxide (CO₂) from the carboxylic acid groups.

Cleavage of the amide bond between the tyrosine and malyl moieties.

Fragmentation of the tyrosine side chain, leading to a characteristic ion at m/z 107, corresponding to the hydroxyphenylmethyl cation. researchgate.netnist.gov

Cleavage within the malyl group.

Analyzing the masses of the resulting fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of this compound. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Modeling

Computational methods provide a powerful complement to experimental techniques, offering insights into the structure, stability, and dynamics of molecules at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound. By finding the geometry that minimizes the total energy, DFT can predict the most stable conformation of the molecule in the gas phase. researchgate.netresearchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity. The electrostatic potential surface can also be mapped to identify regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack.

Table 2: Computed Molecular Properties of this compound from PubChem Data computed by Cactvs 3.4.8.18 and PubChem 2.2. nih.gov

| Property | Value |

|---|---|

| Molecular Weight | 297.26 g/mol |

| Exact Mass | 297.08485182 Da |

| Topological Polar Surface Area | 144 Ų |

| XLogP3 | -1.8 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 7 |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in a vacuum or in a solvent. nih.govnih.govresearchgate.netfrontiersin.org

An MD simulation would start with an initial structure of this compound, often obtained from DFT calculations. The simulation would then track the trajectory of each atom over a period of time, revealing the different conformations that the molecule can adopt and the transitions between them. This approach is particularly useful for exploring the flexibility of the molecule, including the rotation around the various single bonds, and for identifying the most populated conformational states. The results of MD simulations can be used to calculate thermodynamic properties and to understand how the molecule's conformation changes in response to its environment.

Quantum mechanical (QM) methods are essential for accurately describing the non-covalent interactions that govern how this compound interacts with other molecules, including solvent molecules and potential binding partners. nih.govnih.govrsdjournal.orgmdpi.com These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

By performing high-level QM calculations on a system containing this compound and another molecule, it is possible to compute the interaction energy and to analyze its components. This provides a fundamental understanding of the forces driving molecular recognition. For this compound, QM methods could be used to study the intramolecular hydrogen bonds that stabilize certain conformations, as well as the intermolecular hydrogen bonds it can form with water or other molecules through its carboxyl, hydroxyl, and amide groups. This information is critical for predicting its solubility and its potential to bind to biological targets.

Chirality and Stereochemistry of this compound and its Biological Implications

The molecular framework of this compound, a compound formed through an amide linkage between malic acid and the amino acid tyrosine, possesses inherent three-dimensional complexity due to the presence of multiple chiral centers. This chirality is a critical determinant of its chemical and biological properties, influencing its synthesis, molecular recognition, and potential physiological effects.

This compound contains two stereogenic centers: one located at the alpha-carbon of the tyrosine moiety and another at the C2 position of the malic acid portion. The presence of these two chiral centers gives rise to four possible stereoisomers:

(L)-Malyl-(L)-Tyrosine

(L)-Malyl-(D)-Tyrosine

(D)-Malyl-(L)-Tyrosine

(D)-Malyl-(D)-Tyrosine

These stereoisomers are related as enantiomers and diastereomers, each with unique spatial arrangements of their constituent atoms. The specific configuration at each chiral center is crucial for its interaction with biological systems, which are themselves chiral. ontosight.ai

A significant body of research into the synthesis of this compound has highlighted the profound biological implications of its stereochemistry. Notably, enzymatic synthesis methods have demonstrated a high degree of stereospecificity. For instance, a patented process for preparing water-soluble L-tyrosine derivatives utilizes an enzyme derived from the bacterium Micrococcus caseolyticus. google.com This enzyme facilitates the condensation of L-malic acid with an L-tyrosine derivative, such as L-tyrosine ethyl ester, to produce L-malyl-L-tyrosine ethyl ester. google.com

The enzymatic process is highly selective; it does not recognize the D-isomer of malic acid. google.com When a racemic mixture of DL-malic acid is used, only the L-form is consumed in the reaction. google.com Similarly, the enzyme is specific for the L-isomer of the tyrosine derivative. google.com This stereospecificity of the enzymatic reaction underscores a key biological implication: biological systems can exhibit a strong preference for, and in some cases exclusively interact with, a single stereoisomer of this compound. This principle of chiral recognition is fundamental in biochemistry, governing interactions between enzymes and substrates, receptors and ligands, and other biological macromolecules. ontosight.ai

The specific stereoisomer, (S,S)-malyl tyrosine, also known as L-malyl-L-tyrosine, and its corresponding disodium salt, disodium malyl tyrosinate, are of particular interest. ontosight.ai The "(S)" configuration at both chiral centers is crucial for its biological recognition and interaction with enzymes or receptors. ontosight.ai While detailed studies on the differential biological activities of the various stereoisomers of this compound are not extensively documented in publicly available research, the stereospecificity of its synthesis strongly suggests that its metabolism, cellular uptake, and any potential pharmacological or cosmetic effects would also be stereodependent. ontosight.aigoogle.com The modification of L-tyrosine with L-malic acid to form L-malyl-L-tyrosine is noted to create a highly water-soluble derivative of L-tyrosine, a property that can be advantageous in pharmaceutical and cosmetic formulations. google.com

In broader biological contexts, the chirality of amino acid derivatives is known to be critical. For example, the biological utilization and effects of D-amino acids can differ significantly from their L-counterparts. Studies on D-tyrosine have shown that it does not have the same nutritional sparing effect on L-phenylalanine as L-tyrosine does and can even inhibit growth under certain conditions. nih.gov While these findings pertain to tyrosine itself, they illustrate the principle that stereochemistry is a pivotal factor in the biological activity of amino acid-related compounds. Therefore, it is highly probable that the different stereoisomers of this compound would exhibit distinct biological profiles.

Metabolic Pathways and Biochemical Roles of Malyl Tyrosine

Integration into Tyrosine Metabolism

The catabolism of L-tyrosine is a well-documented five-step enzymatic pathway primarily occurring in the liver, which converts the amino acid into fumarate (B1241708) and acetoacetate (B1235776). researchgate.netnih.gov These products can then enter central metabolic cycles for energy production. researchgate.net The established pathway does not include malyl tyrosine.

Precursor-Product Relationships with L-Tyrosine

There is no scientific evidence in the available literature to suggest a direct precursor-product relationship between L-tyrosine and a compound named this compound. The catabolism of L-tyrosine begins with its conversion to 4-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase (TAT). researchgate.netwikipedia.org Subsequent enzymatic reactions lead to the formation of homogentisate (B1232598). nih.govelifesciences.org It is the breakdown of homogentisate that yields maleylacetoacetate, not this compound. nih.govelifesciences.org

Catabolic Pathways of this compound

As this compound is not a recognized metabolite in standard biochemical pathways, there are no known catabolic pathways for its degradation. The catabolic intermediate following the ring-opening of homogentisate is 4-maleylacetoacetate. elifesciences.org This molecule is then isomerized to 4-fumarylacetoacetate by the enzyme maleylacetoacetate isomerase. researchgate.net

Table 1: Key Intermediates in the L-Tyrosine Catabolic Pathway

| Intermediate | Preceding Enzyme |

|---|---|

| 4-hydroxyphenylpyruvate | Tyrosine aminotransferase |

| Homogentisate | 4-hydroxyphenylpyruvate dioxygenase |

| 4-maleylacetoacetate | Homogentisate 1,2-dioxygenase |

| 4-fumarylacetoacetate | Maleylacetoacetate isomerase |

Enzymatic Interactions and Regulation

Enzymatic specificity is a cornerstone of biochemistry, and enzymes are typically highly selective for their substrates. The sections below explore the theoretical interactions of enzymes with this compound based on related known enzymes.

Malyl-CoA Related Enzyme Activities and this compound

Enzymes that interact with "malyl" moieties are known, but they act on a different class of molecules. For instance, Malyl-CoA lyase is an enzyme that catalyzes the reversible cleavage of (S)-malyl-CoA into acetyl-CoA and glyoxylate (B1226380). uniprot.orgwikipedia.org This enzyme is involved in bacterial carbon metabolism pathways, such as the 3-hydroxypropionate (B73278) cycle, and is not associated with amino acid degradation in mammals. uniprot.org The substrate for this enzyme is a coenzyme A thioester of malic acid, which is structurally distinct from a conjugate of malic acid and tyrosine. There is no evidence to suggest that malyl-CoA lyase or related enzymes have any activity towards this compound.

Tyrosine-Modifying Enzymes and Their Specificity for this compound

The primary enzymes that modify L-tyrosine at the beginning of its catabolic pathway, such as tyrosine aminotransferase (TAT) , exhibit high specificity for L-tyrosine and, to a lesser extent, other aromatic amino acids like phenylalanine. wikipedia.orguniprot.org These enzymes catalyze the transfer of an amino group from tyrosine to an α-keto acid. wikipedia.org The structure of this compound, which involves a malyl group attached to the amino group of tyrosine, would likely prevent it from fitting into the active site of TAT and other tyrosine-specific enzymes. No research data indicates that any known tyrosine-modifying enzymes can recognize or act upon this compound as a substrate.

Enzyme Kinetics and Reaction Mechanisms involving this compound

Enzyme kinetics, described by parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), quantify the interaction between an enzyme and its substrate. teachmephysiology.com Since no enzyme has been identified that catalyzes a reaction involving this compound, there are no kinetic data or established reaction mechanisms to report. Kinetic studies on the enzymes of the actual tyrosine degradation pathway, such as homogentisate 1,2-dioxygenase and maleylacetoacetate isomerase, have been performed, but these studies focus on their natural substrates (homogentisate and maleylacetoacetate, respectively). researchgate.netnih.gov

Role within Specific Biochemical Cycles and Metabolic Networks

The theoretical involvement of this compound in central metabolic cycles is rooted in the established functions of malate (B86768) and the metabolic origins of tyrosine.

The glyoxylate cycle is a critical anabolic pathway in plants, bacteria, protists, and fungi, which facilitates the synthesis of carbohydrates from fatty acids. wikipedia.orglibretexts.org A key component of this cycle is malate. wikipedia.org The cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net conversion of acetyl-CoA to succinate (B1194679) and other metabolic intermediates. wikipedia.orgnih.gov

Within the glyoxylate cycle, the enzyme malate synthase catalyzes the condensation of glyoxylate and acetyl-CoA to form malate. wikipedia.orglecturio.com Subsequently, malate dehydrogenase oxidizes malate to oxaloacetate, which can then be used for gluconeogenesis. libretexts.org Given that this compound contains a malate moiety, it is conceivable that its hydrolysis could release malate, which would then be available to participate in the glyoxylate cycle. This would be particularly relevant in organisms that utilize this pathway.

Key Reactions of the Glyoxylate Cycle Involving Malate:

| Reaction | Enzyme | Substrates | Products | Significance |

| Malate Synthesis | Malate Synthase | Glyoxylate, Acetyl-CoA | Malate, CoA | A key step unique to the glyoxylate cycle. wikipedia.orglecturio.com |

| Malate Oxidation | Malate Dehydrogenase | Malate, NAD+ | Oxaloacetate, NADH, H+ | Regenerates oxaloacetate for the cycle to continue and for gluconeogenesis. wikipedia.org |

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tryptophan, and tyrosine. nih.govfrontiersin.org This pathway is absent in animals, making these amino acids essential dietary components for them. frontiersin.org Tyrosine is synthesized from chorismate, the end-product of the shikimate pathway. nih.govyoutube.com

The synthesis of tyrosine from chorismate involves a couple of key enzymatic steps, starting with the conversion of chorismate to prephenate by chorismate mutase. nih.gov Prephenate is then converted to 4-hydroxyphenylpyruvate, which is finally transaminated to yield tyrosine. researchgate.net Since this compound is a derivative of tyrosine, its biosynthesis would be dependent on the flux of intermediates through the shikimate pathway to produce the necessary tyrosine precursor.

Overview of Tyrosine Biosynthesis via the Shikimate Pathway:

| Pathway Stage | Key Intermediate | Precursor for | Organisms |

| Shikimate Pathway | Chorismate | Phenylalanine, Tryptophan, Tyrosine | Bacteria, Archaea, Fungi, Algae, Plants nih.govfrontiersin.org |

| Tyrosine Branch | Prephenate | Tyrosine, Phenylalanine | Bacteria, Archaea, Fungi, Algae, Plants researchgate.net |

| Final Step | 4-hydroxyphenylpyruvate | Tyrosine | Bacteria, Archaea, Fungi, Algae, Plants researchgate.net |

Contributions to Cellular Bioenergetics and Substrate Utilization

The potential contributions of this compound to cellular energy metabolism are twofold, stemming from the individual roles of malate and tyrosine in bioenergetic pathways.

Malate is a central intermediate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway that generates ATP and reducing equivalents (NADH and FADH2) through the oxidation of acetyl-CoA. promegaconnections.com Malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate in the final step of the TCA cycle, coupled with the reduction of NAD+ to NADH. wikipedia.org This NADH can then donate its electrons to the electron transport chain to produce ATP. promegaconnections.com Furthermore, malate is a key component of the malate-aspartate shuttle, which transports reducing equivalents from the cytosol into the mitochondrial matrix for oxidative phosphorylation. promegaconnections.comyoutube.com

The catabolism of tyrosine also feeds into the TCA cycle. The breakdown of tyrosine results in the formation of fumarate and acetoacetate. researchgate.netnih.gov Fumarate is a direct intermediate of the TCA cycle, and acetoacetate can be converted to acetyl-CoA, which then enters the TCA cycle. nih.gov Therefore, the degradation of the tyrosine component of this compound could serve as a source of substrates for cellular energy production.

Potential Bioenergetic Contributions of this compound Components:

| Component | Metabolic Pathway | Key Contribution |

| Malate | Tricarboxylic Acid (TCA) Cycle | Oxidation to oxaloacetate, producing NADH for the electron transport chain. promegaconnections.com |

| Malate | Malate-Aspartate Shuttle | Transports cytosolic NADH into the mitochondria for ATP production. promegaconnections.comyoutube.com |

| Tyrosine | Amino Acid Catabolism | Degradation yields fumarate and acetoacetate (convertible to acetyl-CoA), both of which fuel the TCA cycle. researchgate.netnih.gov |

Cellular and Molecular Mechanisms of Action of Malyl Tyrosine

Receptor and Protein Binding Interactions

Investigations into the specific binding partners of a novel compound are fundamental to understanding its biological activity. This typically involves a range of in vitro and in silico techniques to identify and characterize how a molecule interacts with proteins and other cellular components.

Investigation of Malyl Tyrosine as a Ligand or Substrate

There is currently no publicly available research that has investigated this compound as a ligand for specific receptors or as a substrate for enzymes. Such studies would typically involve:

Binding Assays: To determine if this compound binds to a panel of known receptors.

Enzyme Kinetics Assays: To assess if this compound can be acted upon by specific enzymes.

Without such studies, the capacity of this compound to act as a signaling molecule or a metabolic intermediate remains unknown.

Identification and Characterization of Putative Molecular Targets

The identification of molecular targets is a critical step in elucidating the mechanism of action of any biologically active compound. This process often involves:

Affinity Chromatography: Using this compound as bait to isolate binding partners from cell lysates.

Computational Docking: Predicting potential binding interactions with known protein structures.

Genetic and Proteomic Screens: Identifying cellular components whose function is altered in the presence of the compound.

No studies employing these or similar techniques have been published for this compound. Consequently, there are no identified or characterized putative molecular targets for this compound.

Signal Transduction Pathway Modulation

Signal transduction pathways are the networks through which cells communicate and respond to their environment. Understanding how a compound influences these pathways is key to determining its cellular effects.

Effects on Receptor Tyrosine Kinase (RTK) Signaling Cascades

Receptor tyrosine kinases are a major class of cell surface receptors that play crucial roles in cellular growth, differentiation, and metabolism. The tyrosine moiety of this compound suggests a potential for interaction with RTK signaling. However, there is no experimental evidence to support this. Research in this area would typically examine:

The ability of this compound to either activate or inhibit the autophosphorylation of various RTKs.

Downstream signaling events, such as the activation of the MAPK/ERK or PI3K/Akt pathways, in response to this compound treatment.

As of now, no studies have been published that investigate the effects of this compound on any RTK signaling cascades.

Phosphorylation and Dephosphorylation Events Mediated by this compound

Phosphorylation and dephosphorylation are key regulatory mechanisms in virtually all cellular processes. Given its structure, it would be relevant to investigate whether this compound can influence the activity of protein kinases or phosphatases. Such investigations would involve:

In vitro kinase/phosphatase assays: To directly measure the effect of this compound on the activity of purified enzymes.

Phosphoproteomic studies: To analyze global changes in protein phosphorylation within cells treated with this compound.

Currently, there is no data available from such studies, and therefore, it is unknown whether this compound mediates any phosphorylation or dephosphorylation events.

Cellular Process Regulation

Influence on Cellular Migration and Adhesion Dynamics

Further research is required to elucidate the potential biological roles of this compound and its mechanisms of action at the cellular and molecular levels. Until such studies are conducted and published, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy.

Analytical Methodologies and Detection in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation of analytes from complex mixtures, a crucial step before quantification and identification. For a polar compound like malyl tyrosine, which is derived from the amino acid tyrosine, techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be the methods of choice.

The development of an HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. Reversed-phase HPLC is a common approach for the analysis of amino acids and their derivatives. ftb.com.hr

A hypothetical HPLC method for this compound would likely utilize a C18 column as the stationary phase. The mobile phase would typically consist of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency if coupled to a mass spectrometer. cir-safety.org The separation would be based on the differential partitioning of this compound between the nonpolar stationary phase and the polar mobile phase.

The development and validation of such a method would involve optimizing various parameters, as illustrated in the table below.

| Parameter | Typical Considerations for this compound Analysis |

| Stationary Phase | C18, C8, or Phenyl-Hexyl column |

| Mobile Phase | Gradient elution with water/acetonitrile or water/methanol containing 0.1% formic acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV-Vis at ~275 nm (due to the tyrosine chromophore) or Mass Spectrometry |

This table is illustrative and represents typical parameters for the analysis of tyrosine derivatives by HPLC; specific values would need to be empirically determined for this compound.

UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. cir-safety.org For the analysis of this compound, particularly in biological samples where it may be present in low concentrations, UPLC would offer significant advantages over traditional HPLC.

The application of UPLC would allow for rapid quantification of this compound in a large number of samples, which is beneficial for high-throughput screening or metabolomics studies. The principles of method development are similar to HPLC, but the system is designed to withstand higher backpressures.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UPLC, it provides high selectivity and sensitivity for the identification and quantification of specific compounds, even in complex mixtures. ndclist.com

Tandem mass spectrometry (MS/MS) would be the definitive technique for the structural confirmation of this compound. In an MS/MS experiment, a precursor ion corresponding to the molecular weight of this compound would be selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for the compound.

For this compound (C13H15NO7), the protonated molecule [M+H]+ would have a specific mass-to-charge ratio. The fragmentation of this precursor ion would likely involve the loss of characteristic neutral molecules, such as water, carbon dioxide, and parts of the malyl or tyrosine moieties. The specific fragmentation pathway would need to be determined experimentally but would provide unambiguous identification.

| Parameter | Illustrative Values for this compound MS/MS Analysis |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Precursor Ion (m/z) | Calculated exact mass of [M+H]+ or [M-H]- |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Optimized to produce characteristic fragment ions |

| Key Fragment Ions | Hypothetical fragments corresponding to the tyrosine immonium ion and losses from the malyl group |

This table presents a conceptual framework for an MS/MS analysis of this compound. The actual values would be determined through experimental analysis.

Single Cell Inductively Coupled Plasma Mass Spectrometry (SC-ICP-MS) is an emerging technique for the quantification of elements at the single-cell level. While SC-ICP-MS is primarily used for the analysis of metals, its application to non-metallic elements is an area of active research.

In the context of this compound, SC-ICP-MS would not be a direct method for its molecular detection. However, if this compound were, for instance, complexed with a metal or if a metal-containing tag were attached to it, SC-ICP-MS could potentially be used to study its uptake and distribution within individual cells. This would be a highly specialized and indirect application requiring significant methodological development. This technique offers the potential to measure the heterogeneity of metallic elements within a cell population.

Electrochemical Biosensors for this compound Detection

Electrochemical biosensors offer a promising alternative to traditional analytical methods, providing rapid, sensitive, and often portable detection of specific analytes. ftb.com.hr For this compound, an electrochemical biosensor could be developed based on the inherent electrochemical properties of the tyrosine moiety.

The phenolic hydroxyl group of tyrosine is electroactive, meaning it can be oxidized at a specific potential. This electrochemical signal can be measured and correlated to the concentration of the analyte. A biosensor for this compound would likely involve modifying an electrode surface with materials that enhance the electrochemical signal and improve selectivity. Such materials could include carbon nanotubes, graphene, or specific enzymes. ftb.com.hr

The performance of a hypothetical electrochemical biosensor for this compound would be characterized by several key parameters.

| Performance Metric | Description |

| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Selectivity | The ability of the sensor to detect the target analyte in the presence of other potentially interfering compounds. |

| Response Time | The time taken for the sensor to reach a stable signal upon exposure to the analyte. |

| Stability | The ability of the sensor to maintain its performance over time and with repeated use. |

This table outlines the key performance indicators for an electrochemical biosensor. The development of a sensor for this compound would aim to optimize these parameters.

Analytical Methodologies for this compound Remain Largely Undocumented in Scientific Literature

Despite the growing interest in modified amino acids across various scientific disciplines, detailed and specific analytical methodologies for the chemical compound this compound are not extensively documented in publicly available research. A comprehensive review of scientific literature reveals a significant gap in established and validated methods for the detection, quantification, and analysis of this specific tyrosine derivative in biological and other matrices.

While general analytical techniques for the parent amino acid, tyrosine, are well-established, the unique chemical structure of this compound—resulting from the covalent bonding of malic acid to tyrosine—necessitates the development and validation of specific methodologies. The presence of the malyl group can significantly alter the physicochemical properties of the tyrosine molecule, including its polarity, ionization potential, and spectroscopic characteristics. Consequently, analytical methods developed for tyrosine may not be directly applicable or may require substantial modification and validation for the accurate analysis of this compound.

The current body of scientific literature does not provide specific details regarding the following analytical aspects for this compound:

Enzyme-Modified Electrode Development: There is no readily available research on the development of enzyme-modified electrodes specifically designed for the selective detection of this compound.

Voltammetric and Amperometric Methods: Specific voltammetric or amperometric methods for the quantification of this compound have not been described.

Spectrophotometric and Fluorometric Assays: Dedicated spectrophotometric or fluorometric assays for this compound, including optimal wavelengths for excitation and emission, have not been established.

Sample Preparation and Matrix Effects: Research detailing sample preparation techniques and the investigation of matrix effects for the analysis of this compound in complex biological samples is not apparent in the reviewed literature.

The absence of this critical information presents a significant challenge for researchers interested in studying the metabolism, pharmacokinetics, or physiological role of this compound. Future research efforts are needed to develop and validate a suite of analytical techniques tailored to this specific compound. Such endeavors would be crucial for advancing our understanding of this compound and its potential applications.

Advanced Research Perspectives and Experimental Models for Malyl Tyrosine Studies

Genetic Regulation of Malyl Tyrosine Synthesis and Metabolism

The synthesis of specialized or secondary metabolites like this compound is governed by intricate genetic control systems. cwru.edu These systems involve structural genes that encode the necessary enzymes and regulatory genes that control the timing and rate of their expression. cwru.edu The enzymatic synthesis of L-malyl-L-tyrosine can be achieved through the condensation of L-malic acid and an L-tyrosine derivative, a reaction catalyzed by an aminopeptidase (B13392206) from microorganisms such as Micrococcus caseolyticus or Staphylococcus chromogenes. google.comgoogle.comresearchgate.net Elucidating the genetic underpinnings of this pathway is fundamental to understanding its role and potential for manipulation.

Gene expression profiling is a critical tool for understanding how the synthesis of this compound is regulated. By quantifying the abundance of messenger RNA (mRNA) transcripts, researchers can infer the activity level of genes encoding synthetic enzymes under various conditions. byjus.com

Key research approaches would involve:

Quantitative Real-Time PCR (qRT-PCR): This technique would be applied to measure the expression levels of the specific aminopeptidase gene responsible for this compound synthesis in the producing microorganism. By exposing the organism to different growth conditions, nutrients, or stress factors, researchers could identify the environmental cues that trigger or suppress the production of the compound.

Microarray and RNA-Seq Analysis: To gain a broader perspective, genome-wide transcriptomics could be employed. nih.gov This would not only assess the expression of the primary synthesis enzyme but also that of genes involved in the production of its precursors: L-tyrosine and L-malic acid. For instance, profiling genes in the tyrosine metabolism pathway or the tricarboxylic acid (TCA) cycle, from which malic acid is derived, could reveal coordinated regulation. researchgate.netbiorxiv.org Studies on other metabolic pathways, such as the phenylpropanoid pathway in plants, have successfully used these techniques to identify key regulatory genes like Phenylalanine Ammonia-Lyase (PAL) that respond to various stresses. mdpi.com A similar approach could map the entire regulatory network controlling this compound biosynthesis.

A hypothetical gene expression study is outlined in the table below.

| Experimental Condition | Target Genes for Profiling | Hypothesized Outcome | Rationale |

| High L-tyrosine media | This compound aminopeptidase; Tyrosine biosynthesis genes | Upregulation of aminopeptidase; Downregulation of tyrosine synthesis genes | Substrate availability may induce the final synthesis step, while feedback inhibition may reduce precursor production. |

| Oxidative Stress | This compound aminopeptidase; Oxidative stress response genes | Upregulation of aminopeptidase | To test the hypothesis that this compound is part of a stress response mechanism, similar to other secondary metabolites. frontiersin.org |

| Stationary Growth Phase | This compound aminopeptidase; Genes for primary metabolism | Upregulation of aminopeptidase; Downregulation of primary metabolism genes | Secondary metabolite production often increases as microbial growth slows. |

Functional genomics, particularly through mutational analysis, provides a direct method for linking genes to their functions. nih.gov By systematically disrupting genes, researchers can observe the resulting changes in the organism's ability to produce this compound.

Key experimental strategies include:

Targeted Gene Knockout: Using genome-editing technologies like CRISPR-Cas9, the gene encoding the suspected this compound-synthesizing aminopeptidase in Staphylococcus chromogenes could be precisely deleted. mdpi.com Comparing the metabolite profile of the wild-type strain with the knockout mutant would definitively confirm the gene's role. This approach has been used successfully in Pseudomonas species to identify gene clusters responsible for producing other secondary metabolites. oup.com

Random Mutagenesis and Screening: To discover previously unknown genes involved in the synthesis or regulation of this compound, random mutagenesis could be performed. The resulting library of mutants would be screened for individuals with altered (increased or decreased) production of the compound. Subsequent whole-genome sequencing of these mutants can identify the affected genes. This has proven effective for discovering genes related to quorum sensing and secondary metabolism in P. aeruginosa. biorxiv.orgnih.gov

Functional Metagenomics: Since this compound is a microbial product, functional screening of metagenomic libraries from diverse environmental samples could potentially identify novel biosynthetic pathways or enzymes with similar activity.

In Vitro Cellular Models for Functional Investigation

To understand the effects of this compound on mammalian systems, in vitro cellular models offer a controlled and reproducible environment. microbiotajournal.com These models are invaluable for dissecting molecular mechanisms and cellular responses without the complexities of a whole organism. sigmaaldrich.com

A variety of cell culture systems can be employed to investigate the biological activities of this compound. The choice of model depends on the specific biological question being asked. sigmaaldrich.comnih.gov

2D Monolayer Cell Cultures: Immortalized cell lines are foundational tools. For example, to study potential effects on gut health, Caco-2 cells, which differentiate into a model of the intestinal epithelial barrier, could be used. nih.gov Other lines like HT-29 cells are useful for studying mucus production and immune responses. nih.gov The effects of this compound on cell proliferation, viability, and barrier integrity (measured by transepithelial electrical resistance, or TEER) could be assessed.

Co-culture Systems: To model tissue complexity, different cell types can be cultured together. For instance, Caco-2 cells could be co-cultured with immune cells like macrophages to study the anti-inflammatory or pro-inflammatory potential of this compound. microbiotajournal.com

3D Organoid Models: Intestinal organoids, derived from primary stem cells, self-organize into three-dimensional structures that closely mimic the architecture and function of the native gut epithelium. mdpi.comgutmicrobiotaforhealth.com These near-physiological models would be ideal for studying the long-term effects of this compound on epithelial cell differentiation, function, and interaction with the compound. mdpi.com

The table below summarizes potential cell culture models and their applications for this compound research.

| Cell Model | Origin | Key Features | Potential Application for this compound Study |

| Caco-2 | Human colorectal adenocarcinoma | Forms polarized monolayers with tight junctions; mimics intestinal barrier. nih.gov | Assessing effects on intestinal barrier integrity and nutrient transport. |

| HT-29 | Human colorectal adenocarcinoma | Can produce mucus; models another aspect of the gut epithelium. nih.gov | Investigating impact on mucus layer and interaction with gut epithelial cells. |

| A549 | Human lung carcinoma | Model for lung epithelial cells. frontiersin.org | Studying effects on respiratory epithelium if inhalation exposure is relevant. |

| Primary Hepatocytes | Liver tissue | Closely represent in vivo liver function. sigmaaldrich.com | Evaluating the metabolism of this compound and potential hepatotoxicity. |

| Intestinal Organoids | Primary intestinal stem cells | 3D structure with multiple cell types (enterocytes, Goblet cells); high physiological relevance. mdpi.com | Analyzing effects on gut tissue development, cell differentiation, and complex responses. |

To pinpoint the molecular targets of this compound within a cell, advanced genetic tools can be utilized to manipulate the expression of specific host genes.

CRISPR-Cas9 Gene Editing: This technology allows for the precise and permanent knockout of genes in mammalian cell lines. nih.gov If it is hypothesized that this compound exerts its effect by interacting with a specific cellular receptor or enzyme, CRISPR could be used to delete the gene encoding that protein. A subsequent loss of cellular response to this compound in the knockout cells would validate the target. nih.gov CRISPR-based systems have been widely adopted for functional genomics and metabolic engineering. nih.govosti.gov

RNA Interference (RNAi): RNAi offers a method for transiently silencing gene expression by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target a specific mRNA for degradation. frontiersin.org This approach is useful for studying genes whose permanent deletion might be lethal to the cell. ijbs.com By silencing candidate target genes and then treating the cells with this compound, researchers can observe if the compound's effect is diminished, thereby identifying key components of its mechanism of action. news-medical.net

Investigative Animal Models for Systemic Effects

While in vitro models are excellent for mechanistic studies, animal models are essential for understanding the systemic effects of a compound, including its metabolism, distribution, and influence on complex physiological processes like the gut microbiome and immune system. researchgate.net

A range of animal models could be employed for this compound research:

| Animal Model | Key Advantages | Potential Application for this compound Study |

| Caenorhabditis elegans (Nematode) | Short lifespan, fully sequenced genome, powerful genetic tools. nih.govfrontiersin.org | High-throughput screening for effects on lifespan, stress resistance, and basic metabolic pathways. Identification of conserved genetic pathways affected by the compound. nih.gov |

| Drosophila melanogaster (Fruit Fly) | Sophisticated genetic tools, conserved disease-related pathways. mdpi.com | Investigating the genetic and molecular mechanisms of this compound's systemic effects, particularly on development and metabolism. |

| Danio rerio (Zebrafish) | Rapid development, optical transparency of larvae, suitable for early in vivo screening. youtube.com | Observing compound distribution, metabolism, and effects on organ development in a vertebrate model. |

| Mus musculus (Mouse) | Close physiological and genetic similarity to humans; wide availability of established disease models (e.g., colitis, metabolic syndrome). mdpi.commdpi.com | Studying the impact on gut microbiota composition, immune responses, inflammation, and overall metabolic health in a mammalian system. mdpi.com |

| Sus scrofa (Pig) | Gut physiology, microbial composition, and digestive patterns are highly similar to humans. asm.org | Advanced preclinical studies on gut health, microbiome interactions, and metabolism, providing highly translatable data. asm.org |

The selection of an appropriate animal model depends on the specific research question, ranging from large-scale genetic screens in invertebrates to detailed physiological and microbiome analyses in mammals. mdpi.com

Application of Small Animal Models in Metabolic and Signaling Research

The study of tyrosine and its derivatives often involves the use of small animal models to understand their metabolic fate and impact on signaling pathways. While direct studies on this compound are not extensively documented, the methodologies applied to similar compounds provide a clear framework for future research.

Metabolic Research: Animal models are crucial for investigating the metabolism of tyrosine derivatives. For instance, studies on patients with nonhepatic tyrosinemia have utilized deuterated tyrosine loads to trace metabolic pathways and identify enzyme defects. nih.gov Such stable isotope tracing techniques could be applied in animal models like mice or rats to follow the absorption, distribution, metabolism, and excretion of this compound. This would help determine if it is cleaved into malate (B86768) and tyrosine in vivo or if it has its own unique metabolic pathway. cir-safety.org Genetically modified animal models, such as mice with a knockout of the tyrosine aminotransferase (Tat) gene, are valuable tools for studying disorders of tyrosine metabolism and could be used to investigate the specific role of this enzyme in the breakdown of this compound. jax.org

Signaling Research: Tyrosine is a precursor to several important signaling molecules, including neurotransmitters and hormones. digimat.in Alterations in tyrosine metabolism can, therefore, have significant effects on cellular signaling. Animal models are instrumental in dissecting these effects. For example, studies in rats have shown that tyrosine administration can counteract the effects of stress by preventing the depletion of brain norepinephrine. nih.gov Research on N-acetyl-l-tyrosine (NAT), another tyrosine derivative, in mice and insects has demonstrated its role in inducing mitohormesis, a stress-response mechanism, by transiently increasing mitochondrial reactive oxygen species (ROS). embopress.org Similar studies could be designed to investigate whether this compound influences signaling pathways related to stress, neuro-transmission, or cellular protection in animal models. Zebrafish have also been used as a model to screen for the effects of amino acids on mycobacterial infection, where L-tyrosine was found to reduce bacterial burden, potentially by promoting IFN-γ expression and ROS production. mdpi.com

Considerations for Model Selection in Specific Research Aims

The choice of an animal model is critical and depends on the specific research question being addressed.

| Research Aim | Potential Animal Model | Rationale |

| General Metabolism and Toxicity | Mouse (e.g., C57BL/6) | Well-characterized genetics and physiology, availability of transgenic strains. jax.org |

| Neurochemical and Behavioral Effects | Rat (e.g., Sprague-Dawley) | Larger size allows for easier collection of cerebrospinal fluid and more complex behavioral testing. nih.gov |

| Developmental and Genetic Studies | Zebrafish (Danio rerio) | Rapid development, optical transparency of embryos, and ease of genetic manipulation. mdpi.com |

| Immune Response Studies | Mouse (various strains) | Well-defined immune system and availability of a wide range of immunological reagents. mdpi.com |

For instance, if the aim is to study the effect of this compound on cognitive function under stress, the rat model used in previous tyrosine supplementation studies would be appropriate. nih.gov If the research focuses on the genetic pathways affected by this compound, the zebrafish model, with its suitability for high-throughput screening, would be a strong candidate. mdpi.com For investigating its role in metabolic disorders like tyrosinemia, a mouse model with a specific gene knockout, such as the Tat gene, would be invaluable. jax.org

Interdisciplinary Approaches to this compound Research

A comprehensive understanding of this compound requires the integration of multiple scientific disciplines.

Systems Biology and Omics Integration

Systems biology approaches, which combine experimental "omics" data with computational modeling, are essential for unraveling the complex interactions of molecules like this compound within a biological system. nih.gov

Transcriptomics: Time-resolved RNA sequencing (RNA-seq) can reveal changes in gene expression in response to this compound, providing insights into the metabolic and signaling pathways it modulates. This approach has been used to study the metabolic reprogramming in Streptomyces ambofaciens for antibiotic production. frontiersin.org

Proteomics: Analyzing the proteome can identify changes in protein levels and post-translational modifications, such as phosphorylation, which are central to receptor tyrosine kinase signaling. oaepublish.comwikipedia.org

Metabolomics: This technique allows for the comprehensive analysis of metabolites in a biological sample, which would be critical for tracing the metabolic fate of this compound and identifying its downstream effects on cellular metabolism. nih.gov

By integrating these omics datasets, researchers can construct a holistic view of the cellular response to this compound. For example, combining transcriptomic and metabolomic data could link changes in gene expression for metabolic enzymes with observed alterations in metabolite concentrations. This integrated approach has been successfully applied to understand the complex regulation of receptor tyrosine kinase networks. nih.gov

Bioinformatic Analysis of this compound-Related Data

Bioinformatics provides the tools necessary to analyze and interpret the large datasets generated by omics studies.

Pathway Analysis: Tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) can be used to map genes and proteins affected by this compound to specific metabolic and signaling pathways, such as the tyrosine metabolism pathway. kegg.jp

Motif Discovery: Bioinformatic methods can identify specific sequence motifs in proteins that may interact with this compound or its metabolites. For example, the DLocalMotif tool was developed to discover local motifs in protein sequences, such as proline-tyrosine nuclear localization signals. oup.com

Genome-Scale Metabolic Modeling: Reconstructing and analyzing genome-scale metabolic networks can help predict metabolic fluxes and identify key enzymes involved in the metabolism of this compound. This has been done for organisms like Methylobacterium extorquens to understand its central metabolism, which includes pathways related to malyl-CoA. nih.gov

These computational approaches are vital for generating hypotheses from complex datasets. For instance, if bioinformatic analysis of transcriptomic data reveals the upregulation of genes involved in a particular signaling pathway, this can then be experimentally validated using targeted molecular biology techniques in a suitable animal model.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.